N-Benzyl-4-methoxy-2-(phenylselanyl)aniline
Description
N-Benzyl-4-methoxy-2-(phenylselanyl)aniline is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a methoxy group, and a phenylselanyl group attached to an aniline backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research in chemistry, biology, and medicine.
Properties
CAS No. |
62336-72-5 |
|---|---|
Molecular Formula |
C20H19NOSe |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-2-phenylselanylaniline |
InChI |
InChI=1S/C20H19NOSe/c1-22-17-12-13-19(21-15-16-8-4-2-5-9-16)20(14-17)23-18-10-6-3-7-11-18/h2-14,21H,15H2,1H3 |
InChI Key |
DVYFFXTZRPTGQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methoxy-2-(phenylselanyl)aniline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyaniline with benzyl chloride in the presence of a base to form N-benzyl-4-methoxyaniline. This intermediate is then reacted with a phenylselanyl reagent, such as phenylselanyl chloride, under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-methoxy-2-(phenylselanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-Benzyl-4-methoxy-2-(phenylselanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of reproductive health issues.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-Benzyl-4-methoxy-2-(phenylselanyl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, it has been found to activate the Oct4 pathway, which plays a crucial role in the differentiation of spermatogonial stem cells . This activation promotes spermatogenesis, highlighting its potential as a therapeutic agent for azoospermia.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-methoxyaniline: Lacks the phenylselanyl group, which may result in different chemical reactivity and biological activity.
N-Benzyl-4-methoxy-2-(phenylthio)aniline: Contains a phenylthio group instead of a phenylselanyl group, which can affect its chemical properties and reactions.
Uniqueness
N-Benzyl-4-methoxy-2-(phenylselanyl)aniline is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions, such as oxidation to selenoxides, and can influence the compound’s interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
